![molecular formula C7H8N4O B12104533 2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide](/img/structure/B12104533.png)
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide is a chemical compound with the molecular formula C7H8N4O It is known for its unique structure, which includes a pyrazine ring substituted with an amino group, an ethyl group, and a nitrile group, along with an oxide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide typically involves the reaction of appropriate pyrazine derivatives with nitrile and amino group precursors under controlled conditions. One common method includes the use of ethyl-substituted pyrazine derivatives, which are then subjected to nitrile formation and subsequent oxidation to introduce the oxide functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide involves its interaction with molecular targets through its functional groups. The nitrile and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways. The oxide functionality may also play a role in its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazinecarbonitrile, 3-amino-6-(2-furanyl)-, 4-oxide: Similar structure but with a furanyl group instead of an ethyl group.
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide: Contains a chloromethyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group and the oxide functionality differentiates it from other similar compounds .
Eigenschaften
Molekularformel |
C7H8N4O |
---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
6-ethyl-4-hydroxy-3-iminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-2-5-4-11(12)7(9)6(3-8)10-5/h4,9,12H,2H2,1H3 |
InChI-Schlüssel |
OSYOSZXCPRLMFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN(C(=N)C(=N1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.